molecular formula C5H6N4O2 B13098845 3-Oxo-2,3-dihydropyridazine-4-carbohydrazide CAS No. 2125-91-9

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide

Cat. No.: B13098845
CAS No.: 2125-91-9
M. Wt: 154.13 g/mol
InChI Key: PIJZPMBSSLXALM-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential as a xanthine oxidase inhibitor . This compound is part of a broader class of pyridazine derivatives, which are known for their diverse biological activities.

Chemical Reactions Analysis

Biological Activity

3-Oxo-2,3-dihydropyridazine-4-carbohydrazide (often referred to as "compound 22c") has garnered attention in medicinal chemistry due to its potential as a xanthine oxidase (XO) inhibitor. This compound is part of a broader class of hydrazine derivatives that exhibit various biological activities, including antioxidant properties and potential therapeutic effects against conditions related to oxidative stress and inflammation.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyridazine ring with a keto group and a carbohydrazide moiety. The synthesis typically involves the reaction of appropriate hydrazine derivatives with diketones or other carbonyl compounds under controlled conditions. Recent studies have developed efficient one-pot strategies for synthesizing various aryl-substituted derivatives, enhancing the yield and purity of the final products .

Xanthine Oxidase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS). The inhibition of XO is crucial for managing conditions like gout and hyperuricemia.

In Vitro Studies :

  • IC50 Values : In vitro assays have demonstrated that compound 22c exhibits an IC50 value significantly lower than allopurinol, a standard treatment for gout, indicating superior potency as an XO inhibitor. For instance, some derivatives showed IC50 values in the micromolar range (e.g., 6.43 μM), while others were even more potent .
  • Molecular Docking : Molecular docking studies reveal that these compounds bind effectively to the active site of XO through unique interaction modes, differing from traditional inhibitors like febuxostat. This binding is facilitated by hydrogen bonds formed between specific residues in the enzyme and functional groups on the compound .

Antioxidant Activity

In addition to XO inhibition, this compound demonstrates notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases.

DPPH Assay Results :

  • Compounds derived from this scaffold have exhibited IC50 values ranging from 6.61 μM to 21.08 μM in DPPH radical scavenging assays, indicating their potential as antioxidants .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the aryl substituents significantly affect biological activity. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., cyano or nitro groups) at specific positions on the phenyl ring enhances inhibitory activity against XO.
  • Hydrophobic Interactions : Increasing lipophilicity through longer carbon chains has been correlated with improved XO inhibition .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of this compound:

  • Study on Derivatives : A series of derivatives were synthesized and tested for their biological activity. The most promising derivative (designated as compound 8b) was subjected to kinetic analysis, revealing a mixed-type inhibition mechanism on XO .
  • Comparative Analysis : In comparative studies against known inhibitors like febuxostat and allopurinol, compounds derived from this scaffold have shown enhanced activity profiles, making them candidates for further development in treating XO-related diseases.

Properties

CAS No.

2125-91-9

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

6-oxo-1H-pyridazine-5-carbohydrazide

InChI

InChI=1S/C5H6N4O2/c6-8-4(10)3-1-2-7-9-5(3)11/h1-2H,6H2,(H,8,10)(H,9,11)

InChI Key

PIJZPMBSSLXALM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NN=C1)C(=O)NN

Origin of Product

United States

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